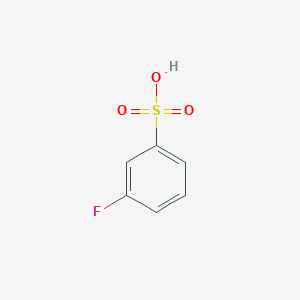

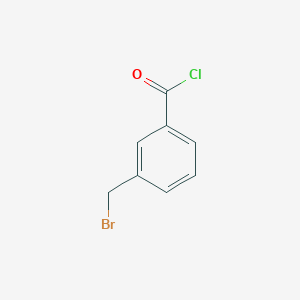

2-(2-氯苯基)-2-甲基丙醛

描述

Synthesis Analysis

The synthesis of chlorophenyl compounds can involve various strategies, including the Baker-Venkatraman transformation, as seen in the synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones . Another method includes a reaction sequence leading to the formation of a (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical . Additionally, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate demonstrates the use of crystallographic and molecular modeling for structural characterization .

Molecular Structure Analysis

The molecular structures of chlorophenyl compounds can be determined using techniques such as single crystal XRD, as seen in the study of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones . The crystal structure of (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one also provides insights into the intermolecular hydrogen bonding and the cis configuration of the methyl and chlorophenyl groups .

Chemical Reactions Analysis

The reactivity of chlorophenyl compounds can be influenced by the presence of substituents on the aromatic ring. For instance, the presence of a nitro group in 2-(4-chlorophenyl)-3-nitropropan-1-amine affects its activity as a GABAB receptor antagonist . The antibacterial activity of chlorophenyl derivatives, such as 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, is also noteworthy .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl compounds can be diverse. For example, the crystal structure of 2-[(2-Chlorophenyl)(hydroxy)methyl]phenol reveals specific hydrogen bonding patterns forming hexameric aggregates . The gas phase molecular structure and conformations of 1-chloro-2-methylpropane provide insights into the stability of different conformers . These studies highlight the importance of structural analysis in understanding the properties of chlorophenyl compounds.

科学研究应用

光催化降解

2-氯苯酚类化合物,包括2-(2-氯苯基)-2-甲基丙醛,在光催化降解研究中具有重要意义。Lin等人(2018年)的研究探讨了钛白粉悬浮液中含铜离子的2-氯苯酚的降解,强调了其在环境修复中的应用(Lin et al., 2018)。

合成化学

在合成化学中,类似2-(2-氯苯基)-2-甲基丙醛的化合物在菲类化合物的合成中起着作用。Matsumoto等人(2011年)的研究展示了铁催化的苯并环化反应,使用了类似的氯苯基化合物(Matsumoto et al., 2011)。

抗菌应用

氯苯基化合物的抗菌性质是另一个研究领域。Sheikh等人(2009年)合成了包括1-(2',4'-二羟基-5'-氯苯基)-3-芳基丙烷-1,3-二酮在内的化合物,证明了它们对革兰氏阴性和革兰氏阳性细菌的有效性(Sheikh et al., 2009)。

导电性和溶剂解离研究

导电性和溶剂解离研究通常使用2-氯-2-甲基丙烷等氯代烷烃。Marzluff等人(2011年)使用这类化合物研究反应速率和机理,突显了它们在物理化学中的重要性(Marzluff et al., 2011)。

分子光谱学

在分子光谱学中,研究类似2-氯-2-甲基丙烷的化合物有助于理解分子间的相互作用。Carpenter等人(1990年)记录并分析了该化合物的毫米波旋转光谱,为光谱学领域做出了贡献(Carpenter et al., 1990)。

化学反应中的溶剂效应

了解溶剂对化学反应的影响至关重要,类似2-氯-2-甲基丙烷的化合物被用于此类研究。Moreira等人(2019年)使用了三级烷基卤化物,包括类似化合物,研究298.15K下溶剂对反应活性的影响(Moreira et al., 2019)。

安全和危害

This includes information about the compound’s toxicity, flammability, and environmental impact. It may also include details about safe handling and disposal procedures.

未来方向

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or biological activity.

属性

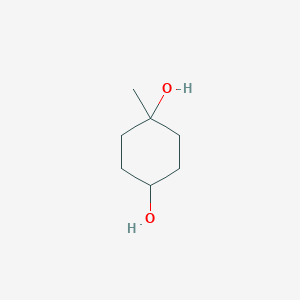

IUPAC Name |

2-(2-chlorophenyl)-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-10(2,7-12)8-5-3-4-6-9(8)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETBONPDAKNQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

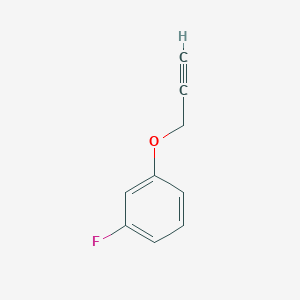

CC(C)(C=O)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475950 | |

| Record name | 2-(2-Chlorophenyl)-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-2-methylpropanal | |

CAS RN |

484001-11-8 | |

| Record name | 2-(2-Chlorophenyl)-2-methylpropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)